REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5](N[C@@H]2CCS(=O)(=O)C2)=[CH:6][CH:7]=1.[F:17][C:18]([F:23])([F:22])[CH2:19][CH2:20][NH2:21]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:21][CH2:20][CH2:19][C:18]([F:23])([F:22])[F:17])=[CH:6][CH:7]=1
|
Name
|
4-chloro-N—((R)-1,1-dioxo-tetrahydro-1λ6-thiophen-3-yl)-benzene-1,2-diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=CC1)N[C@H]1CS(CC1)(=O)=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(CCN)(F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=CC1)NCCC(F)(F)F)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |